5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FIN3/c9-5-2-12-8-7(4(5)1-11)6(10)3-13-8/h2-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBYLJNSRUKWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192787 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346446-95-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a pyrrolopyridine derivative with a pyrrole ring fused to a pyridine ring, with a carbonitrile group at the fourth position and fluorine and iodine substituents at positions five and three, respectively. Pyrrolopyridines have potential applications in pharmaceuticals, particularly as kinase inhibitors.
Synthesis Methods
The synthesis of this compound can be achieved through cyclization reactions involving substituted pyridines and nitriles. The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize byproducts. Techniques such as chromatography may be employed for purification.
Preparation Method via Iodination
A patent outlines a preparation method for a related compound, 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, which involves a similar iodination step that may be applicable. The method includes these steps:
- Using 2-chloro-5-fluoronicotinic acid as a starting point, a reduction reaction yields 2-chloro-3-hydroxymethyl-5-fluoropyridine.
- 2-chloro-3-hydroxymethyl-5-fluoropyridine undergoes an oxidation reaction to produce 2-chloro-3-formyl-5-fluoropyridine.
- 2-chloro-3-formyl-5-fluoropyridine is subjected to ring closure with hydrazine hydrate to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridine.
- 5-fluoro-1H-pyrazolo[3,4-b]pyridine is iodinated to obtain 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Reaction Conditions for Iodination (Step 4):
- An organic solvent and alkali are added to 5-fluoro-1H-pyrazolo[3,4-b]pyridine.
- An iodine reagent is added, and the mixture is heated until the reaction is complete.
- The reaction is cooled, and a sodium sulfite aqueous solution is added to quench the reaction.
- 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is precipitated by slowly dripping water, and then recrystallized in an organic solvent to obtain a purer product.
- The organic solvent for recrystallization is preferably a water/ethanol or ethyl acetate/n-heptane system.
- The iodinating reagent can be one or a combination of elemental iodine, sodium iodide, and potassium iodide.
- The solvent is at least one of ethanol, dimethyl sulfoxide, N-dimethylformamide, N-methylacetamide, and N-methylpyrrolidone.
- The alkali used can be sodium hydroxide, potassium hydroxide, or potassium carbonate.
- The reaction temperature is between 20 to 100°C.
Chemical Reactivity
The presence of electronegative halogen substituents influences the reactivity of this compound, which can stabilize positive charges developed during reaction mechanisms. The compound can undergo substitution, oxidation, reduction, and cyclization reactions.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the molecular structure.
- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.0 ppm for pyrrole/pyridine rings) and fluorine coupling patterns.
- IR Spectroscopy confirms the carbonitrile group (sharp peak at ~2212 cm⁻¹) and fluorinated aromatic stretches (1655–1700 cm⁻¹).
- Mass Spectrometry validates molecular weight (e.g., HRMS-ESI for [M+H]+ ions).
Data Table of Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| Molecular Formula | C8H4FN3 |
| Molecular Weight | 161.14 g/mol |
| CAS No. | 1190316-08-5 |
| InChI | InChI=1S/C8H4FN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12) |
| InChI Key | WLQQBUDJBHLKML-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=NC(=C(C=C21)F)C#N |
Chemical Reactions Analysis
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Scientific Research Applications
Basic Information
- Chemical Name: 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- CAS Number: 1346446-95-4
- Molecular Formula: C8H3FIN3
- Molecular Weight: 287.03 g/mol
Structural Characteristics
The compound features a pyrrolo[2,3-b]pyridine core with a cyano group at the 4-position, which enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential as anticancer agents. The incorporation of halogens like fluorine and iodine can significantly influence the pharmacokinetics and pharmacodynamics of the compounds.
Case Study: Anticancer Activity
A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxicity against various cancer cell lines. Results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. This suggests that 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives could serve as lead compounds in the design of new anticancer drugs.
Neuropharmacology
Research has shown that pyrrolo[2,3-b]pyridine derivatives can modulate neurotransmitter systems, making them potential candidates for treating neurological disorders.
Case Study: Dopamine Receptor Modulation
In vitro studies demonstrated that specific derivatives of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine selectively bind to dopamine receptors. This binding affinity suggests potential applications in treating conditions such as Parkinson's disease and schizophrenia.
Synthetic Chemistry
The synthesis of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is often achieved through various methods, including cyclization reactions involving appropriate precursors. Its synthesis is crucial for developing analogs with modified biological activities.
Synthesis Methodology
A common synthetic route involves:
- Starting Material: 2-Amino-4-fluoropyridine.
- Reagents: Iodine and a suitable base (e.g., potassium carbonate).
- Reaction Conditions: Heating under reflux in a solvent such as DMF (N,N-Dimethylformamide).
This method allows for the efficient production of the compound while maintaining high purity levels.
| Compound Name | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Compound A | 15 | Cancer Cell Line X | |
| Compound B | 20 | Cancer Cell Line Y | |
| Compound C | 10 | Dopamine Receptor |
Table 2: Synthesis Conditions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | DMF, reflux | 85 |
| Halogenation | Iodine in DMSO | 75 |
Mechanism of Action
The mechanism of action of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with its analogs:
Physicochemical Properties
- Lipophilicity : The iodo substituent increases molecular weight (MW = 287.03 g/mol) and may reduce solubility compared to methyl- or trifluoromethyl-substituted analogs (e.g., MW = 230.14 g/mol for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid ).
Biological Activity
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS No. 1346446-95-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₃FIN₃
- Molecular Weight : 287.03 g/mol
- CAS Number : 1346446-95-4
Research indicates that this compound may act as a selective inhibitor for various kinases, particularly in the context of cancer therapy. The compound's structure allows it to interact with specific targets within cellular pathways, which can lead to inhibition of tumor growth and metastasis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .
- Kinase Inhibition : The compound has been shown to inhibit DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), a target implicated in several cancers. Enzymatic assays indicate that it possesses nanomolar-level inhibitory activity against DYRK1A .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties:
- Reduction of Inflammatory Markers : Studies involving LPS-induced inflammation models have shown that this compound significantly reduces levels of pro-inflammatory cytokines .
- Antioxidant Activity : The compound has been tested for its antioxidant capabilities using ORAC assays, showing promising results in scavenging free radicals and protecting against oxidative stress .
Study 1: DYRK1A Inhibition
| Compound | IC50 (nM) | Target |
|---|---|---|
| 5-Fluoro-3-iodo | <10 | DYRK1A |
| Control Compound | >100 | DYRK1A |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in BV2 microglial cells. The results showed a significant decrease in TNF-alpha and IL-6 levels following treatment with the compound, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for preparing 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. A general approach includes:
- Halogenation : Introduction of iodine at the 3-position via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using NIS or iodine with a palladium catalyst) .
- Cyanation : Conversion of a carbonyl or halide group at the 4-position to a nitrile using reagents like CuCN or cyanide salts under controlled conditions .
- Fluorination : Fluorine is introduced at the 5-position via nucleophilic aromatic substitution (e.g., using KF in the presence of a crown ether) or directed ortho-metalation strategies .
Purification often employs silica gel chromatography, with yields ranging from 30–75% depending on reaction optimization .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
Methodological Answer: Analytical characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry (e.g., distinguishing between 3-iodo and 4-cyano groups) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typically required for biological assays) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFIN for the target compound) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective substitution on the pyrrolo[2,3-b]pyridine core during derivatization?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electron-Deficient Positions : The 3- and 4-positions are more reactive toward electrophiles due to electron-withdrawing effects of the nitrile and fluorine groups. For example, iodination at the 3-position requires careful control of reaction conditions to avoid over-halogenation .
- Steric Hindrance : Bulky substituents (e.g., iodine at the 3-position) can block reactivity at adjacent sites, necessitating catalysts like Pd(PPh) for cross-coupling reactions .
- Directed Metalation : Using directing groups (e.g., amides) or transition-metal templates can enhance selectivity during functionalization .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced kinase inhibition?
Methodological Answer: SAR studies focus on key structural features:
- Electron-Withdrawing Groups : The 4-cyano and 5-fluoro groups enhance binding to kinase ATP pockets by mimicking purine moieties. Substitution patterns at these positions correlate with inhibitory potency .
- Halogen Effects : The 3-iodo group improves hydrophobic interactions in binding pockets. Replacing iodine with smaller halogens (e.g., bromine) may reduce steric clashes in specific kinases .
- Core Rigidity : Retaining the planar pyrrolo[2,3-b]pyridine scaffold is critical for maintaining affinity. Modifications to the bicyclic system (e.g., ring expansion) often diminish activity .
Biological assays (e.g., kinase profiling and IC determination) validate these hypotheses .
Q. How should researchers address contradictory data in spectroscopic analysis (e.g., unexpected peaks in NMR)?
Methodological Answer: Contradictions often arise from:
- Tautomerism : The pyrrolo[2,3-b]pyridine core can exhibit tautomeric shifts, altering NMR peak positions. Deuteration experiments or variable-temperature NMR resolve ambiguities .
- Byproduct Formation : Side reactions (e.g., dehalogenation or nitrile hydrolysis) require LC-MS or 2D NMR (COSY, HSQC) for identification .
- Solvent Artifacts : Residual solvents (e.g., DMSO) may obscure signals. Lyophilization or alternative solvents (CDCl) mitigate this issue .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
